molecular formula C6H12ClNO3 B12446519 Ethyl ethoxyiminoacetate hydrochloride

Ethyl ethoxyiminoacetate hydrochloride

Cat. No.: B12446519
M. Wt: 181.62 g/mol
InChI Key: YWOHZIHSKOBWPO-UHFFFAOYSA-N
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Description

Significance of Iminoacetate (B1260909) Functional Group Chemistry

The iminoacetate functional group, characterized by a carbon-nitrogen double bond adjacent to an ester group, is the cornerstone of the reactivity of ethyl ethoxyiminoacetate hydrochloride. This arrangement renders the imine carbon highly electrophilic and susceptible to nucleophilic attack. α-Imino esters are recognized as valuable precursors for the synthesis of both natural and unnatural α-amino acid derivatives, which are fundamental components of peptides and proteins and exhibit a wide range of biological activities. acs.orgresearchgate.netnih.govresearchgate.net The presence of the adjacent ester group enhances the reactivity of the imine compared to other imine types, allowing it to participate in a diverse array of chemical transformations. acs.orgnih.govacs.org These include additions of organometallic reagents, cycloaddition reactions, and Mannich-type reactions, highlighting the versatility of the iminoacetate core in constructing complex nitrogen-containing molecules. acs.orgnih.govnih.gov

Historical Context of Imino Ester and Hydrochloride Salt Applications in Synthesis

The synthesis of imino esters, also known as imidates, has a rich history rooted in the late 19th century with the advent of the Pinner reaction. wikipedia.orgdrugfuture.comnumberanalytics.com First described by Adolf Pinner in 1877, this acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to generate an imino ester hydrochloride salt, often referred to as a "Pinner salt". wikipedia.orgdrugfuture.comnih.gov These Pinner salts proved to be versatile intermediates, capable of being converted into various other functional groups such as esters, amidines, and orthoesters. wikipedia.orgnrochemistry.com The formation of the hydrochloride salt is crucial as it stabilizes the otherwise reactive imino ester, allowing for its isolation and subsequent use in further synthetic steps. wikipedia.org This classical methodology laid the groundwork for the synthesis and application of a broad spectrum of imino esters, including this compound, in organic synthesis.

Research Landscape and Scope of Investigation for this compound

The research landscape surrounding α-imino esters, including this compound, is vibrant and continually expanding. A significant body of recent research has focused on leveraging the unique reactivity of these compounds in asymmetric synthesis to produce chiral α-amino acids and their derivatives. researchgate.netbeilstein-journals.org These chiral building blocks are of immense interest in medicinal chemistry and drug discovery. beilstein-journals.orgwikipedia.org Furthermore, α-imino esters are employed as key intermediates in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov The development of novel catalytic systems for reactions involving α-imino esters remains an active area of investigation, aiming to enhance reaction efficiency, selectivity, and substrate scope. acs.org The versatility of α-imino esters in multicomponent reactions, where multiple reactants combine in a single step to form a complex product, is also a prominent theme in current research, offering a streamlined approach to molecular complexity. researchgate.net

Overview of Key Structural Features and Their Chemical Relevance

The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule comprises an imino group (C=NH), an ester group (-COOEt), and an ethoxy group (-OEt), all of which contribute to its reactivity profile. The hydrochloride salt protonates the imino nitrogen, further enhancing the electrophilicity of the imine carbon.

FeatureChemical Relevance
Imino Group (C=NH) The carbon-nitrogen double bond is the primary site of reactivity, acting as an electrophile. It readily undergoes nucleophilic addition, making it a key handle for introducing new substituents.
Ester Group (-COOEt) The electron-withdrawing nature of the ester group increases the electrophilicity of the adjacent imine carbon, making the compound more reactive than simple imines. acs.orgnih.gov The ester can also be hydrolyzed or otherwise modified in subsequent synthetic steps.
Ethoxy Group (-OEt) The ethoxy group attached to the imine carbon influences the steric and electronic properties of the molecule. It can also act as a leaving group in certain reactions.
Hydrochloride Salt The hydrochloride salt improves the stability and handling of the compound. The protonated iminium ion is a more potent electrophile than the free imine.

These structural elements work in concert to define the synthetic utility of this compound, making it a versatile and valuable tool in the arsenal (B13267) of the modern organic chemist.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

ethyl 2-ethoxyiminoacetate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-3-9-6(8)5-7-10-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

YWOHZIHSKOBWPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=NOCC.Cl

Origin of Product

United States

Synthetic Methodologies and Process Development

Classical Synthetic Routes to Ethyl Ethoxyiminoacetate Hydrochloride

Traditional methods for the synthesis of this compound rely on well-established chemical transformations, often involving condensation reactions and the use of common starting materials.

Condensation Reactions with Acetic Acid Derivatives, Ethyl Esters, and Imines

The most direct and classical method for synthesizing this compound is the Pinner reaction. wikipedia.orgnumberanalytics.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org

In the case of this compound, the synthesis starts from ethyl cyanoacetate (B8463686), which serves as the nitrile component, and ethanol (B145695). The nitrile group of ethyl cyanoacetate is protonated by HCl, increasing its electrophilicity. numberanalytics.com Subsequently, the alcohol (ethanol) acts as a nucleophile, attacking the nitrile carbon to form a tetrahedral intermediate. This intermediate then collapses to yield the stable this compound salt. numberanalytics.comorganic-chemistry.org The reaction is typically performed at low temperatures (e.g., 0°C) to prevent the thermodynamically unstable iminium chloride salt from undergoing side reactions. wikipedia.org

A typical procedure involves bubbling anhydrous hydrogen chloride gas through a solution of ethyl cyanoacetate and ethanol in a suitable solvent like ethyl acetate (B1210297). prepchem.com

ReactantsCatalyst/ConditionsProductYieldReference
Ethyl Cyanoacetate, EthanolAnhydrous HCl, Ethyl Acetate, 0°CThis compound~77% acs.org
This interactive table summarizes the classical Pinner reaction for the synthesis of this compound.

Preparation from Related Precursors (e.g., Ethyl 2-ethoxy-2-iminoacetate free base)

This compound is the salt form of the free base, ethyl 2-ethoxy-2-iminoacetate. The hydrochloride salt can be readily prepared from its free base by treatment with hydrochloric acid. This is a standard acid-base reaction where the basic imino nitrogen is protonated by the acid.

The synthesis of the free base precursor itself can be accomplished through methods such as the base-mediated condensation of ethyl cyanoformate with ethanol. In this reaction, a base like triethylamine (B128534) facilitates the nucleophilic attack of ethoxide on the cyano carbon, which after tautomerization, yields the iminoacetate (B1260909).

ReactantsBase/ConditionsProductYield
Ethyl Cyanoformate, Anhydrous EthanolTriethylamine, Reflux in DichloromethaneEthyl 2-ethoxy-2-iminoacetate (free base)68-74%
This interactive table outlines the synthesis of the free base precursor.

Utilization of Diverse Starting Materials (e.g., 2-Aminothiophenol, Ethyl Cyanoacetate, Diethyl Malonate)

Ethyl Cyanoacetate : As detailed previously, ethyl cyanoacetate is the most direct and widely used precursor for this compound via the Pinner reaction. wikipedia.orgprepchem.com It is a readily available and versatile starting material containing the required cyano and ethyl acetate functionalities. orgsyn.orgresearchgate.net

Diethyl Malonate : Diethyl malonate is another fundamental C2-synthon in organic chemistry. While not a direct precursor, its chemistry is closely related to that of ethyl cyanoacetate. In many synthetic schemes, diethyl malonate is produced from chloroacetic acid, which can also be a precursor to cyanoacetic acid. orgsyn.orgrsc.org Self-condensation reactions of related compounds like ethyl cyanoacetate can occur under certain conditions, highlighting the reactivity of these active methylene (B1212753) compounds. chemprob.org

2-Aminothiophenol : This compound is a common starting material for the synthesis of benzothiazoles and other sulfur-containing heterocycles. However, its direct application in the synthesis of the acyclic iminoacetate, this compound, is not prominently documented in the reviewed literature. Its typical reactivity involves condensation between the amine and thiol groups to form heterocyclic rings.

Starting MaterialRelevance to SynthesisTypical Reaction
Ethyl Cyanoacetate Primary Precursor Pinner reaction with ethanol and HCl
Diethyl Malonate Related C2-SynthonUsed in malonic ester synthesis; can be derived from similar precursors
2-Aminothiophenol Not Directly ApplicablePrecursor for benzothiazoles
This interactive table compares the utility of various starting materials.

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign processes. This includes the exploration of novel catalytic systems and the implementation of one-pot or multicomponent reactions.

Exploration of Catalytic Systems for Enhanced Selectivity and Yield

While the classical Pinner reaction is effective, research into catalytic systems for reactions involving α-imino esters is an active area. acs.org These advanced methods often focus on achieving high enantioselectivity in subsequent reactions of the imino ester product. acs.orgnih.gov

Chiral transition metal-phosphine complexes, particularly those involving copper(I) and palladium(II), have been developed as effective catalysts for the asymmetric alkylation of α-imino esters. acs.orgacs.orgresearchgate.net For instance, chiral bis(phosphine) copper complexes can catalyze the alkylation of N-protected α-imino esters with high yields and enantioselectivity (up to 99% ee). acs.org The catalyst functions by forming a rigid, activated complex with the imino ester, which then directs the approach of the nucleophile. acs.org Although these specific examples demonstrate the functionalization of α-imino esters rather than their direct synthesis, the principles of using metal catalysts to control reactivity and selectivity are directly applicable to process development for related compounds. Other strategies include the use of photoredox catalysis for radical additions to imines, allowing the synthesis of highly functionalized α-amino acids. rsc.org

Development of One-Pot and Multicomponent Reactions

Process intensification can be achieved by combining multiple synthetic steps into a single operation, known as a one-pot reaction, or by reacting three or more components simultaneously in a multicomponent reaction (MCR). nih.gov These strategies enhance efficiency by reducing the need for intermediate isolation and purification steps, saving time, and minimizing waste. nih.gov

The synthesis of nitriles, the key functional group in the precursor ethyl cyanoacetate, can be achieved through one-pot procedures from alcohols, aldehydes, or carboxylic acids. organic-chemistry.orgresearchgate.netresearchgate.net For instance, the in-situ generation of a nitrile from an aldehyde followed by its immediate use in a subsequent reaction is a common strategy.

Furthermore, nitrile imines, which can be generated in situ, are valuable intermediates in one-pot (3+2) or (3+3) cycloaddition reactions for the synthesis of various nitrogen-containing heterocycles like pyrazoles. nih.gov MCRs involving imines, such as the Strecker, Mannich, or Petasis reactions, are powerful tools for rapidly building molecular complexity from simple precursors. nih.gov Applying these principles could lead to novel, streamlined syntheses of derivatives of this compound.

Green Chemistry Principles in Synthetic Design (e.g., solvent optimization, atom economy)

The integration of green chemistry principles into the synthesis of this compound is a critical aspect of modern process development, aiming to reduce environmental impact and improve sustainability.

Solvent Optimization: The choice of solvent is a cornerstone of green synthetic design. Traditional syntheses might rely on halogenated solvents, which are now recognized for their environmental and health risks. The focus has shifted towards more benign alternatives. Ethyl acetate, for instance, is considered a "green solvent" due to its lower environmental impact. iolcp.com Research efforts explore the use of bio-based solvents like ethanol or even water to minimize reliance on volatile organic compounds (VOCs). iolcp.com The selection of an optimal green solvent involves balancing reaction efficiency with environmental concerns such as source, synthesis, and disposal of the solvent itself. iolcp.com

Table 1: Comparison of Solvents for Synthetic Chemistry

SolventGreen Chemistry ConsiderationsPotential Challenges
DichloromethaneEffective for a wide range of organic reactants.Halogenated compound, potential carcinogen, high volatility.
EthanolBio-based, lower toxicity, biodegradable. rsc.orgCan be energy-intensive to recover and purify for reuse.
WaterNon-toxic, non-flammable, abundant, and inexpensive. iolcp.comLimited solubility for many non-polar organic reactants.
Ethyl AcetateConsidered an environmentally friendly or "green" solvent. iolcp.comFlammable, requires proper containment and recycling protocols.

Scalability and Industrial Process Considerations in Laboratory Research

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of factors beyond simple chemical yield. rsc.org

Reagent and Equipment: The cost, availability, and safety of all reagents are paramount for industrial-scale production. A process that is feasible in the lab may be economically unviable if it requires expensive catalysts or reagents. Furthermore, the process must be compatible with standard industrial reactors and equipment, which differ significantly from laboratory glassware.

Process Safety and Thermal Management: Reactions that are easily managed on a small scale can pose significant safety risks when scaled up. Exothermic reactions, in particular, require robust thermal management systems to dissipate heat and prevent thermal runaway. The optimization of parameters, such as the temperature at which reagents are added, is critical for ensuring a safe process. researchgate.net

Waste Management and Environmental Impact: Industrial processes generate significantly more waste than laboratory experiments. Green chemistry metrics like the Environmental (E)-factor, which is the ratio of the mass of waste to the mass of product, are used to assess the environmental footprint of a synthesis. researchgate.net Designing processes that minimize waste from solvents and byproducts is a key consideration for sustainable manufacturing. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Intrinsic Reactivity Profile of the Ethoxyiminoacetate Moiety

The reactivity of ethyl ethoxyiminoacetate hydrochloride is primarily governed by the interplay of the electronic properties of the ester and the imine functionalities.

Electrophilic Character of the Imine Carbon

The carbon atom of the imine group (C=N) in this compound exhibits a significant electrophilic character. This is a direct consequence of the electronegativity difference between carbon and nitrogen, which results in a polarization of the double bond, leaving the carbon atom electron-deficient. Furthermore, the adjacent ester group exerts a strong electron-withdrawing effect through inductive and resonance mechanisms. This effect further depletes electron density from the imine carbon, enhancing its susceptibility to attack by nucleophiles.

The protonation of the imine nitrogen under acidic conditions, or in its hydrochloride salt form, generates an iminium ion. This species is significantly more electrophilic than the neutral imine, as the positive charge on the nitrogen atom strongly withdraws electron density from the carbon. youtube.com This heightened electrophilicity is a key factor in many of the reactions of this compound.

Table 1: Factors Influencing the Electrophilicity of the Imine Carbon

FactorEffect on ElectrophilicityRationale
Imino Group (C=N) Intrinsic ElectrophilicityThe nitrogen atom is more electronegative than the carbon atom, leading to a polarized bond and a partial positive charge on the carbon.
Adjacent Ester Group Increased ElectrophilicityThe ester group is electron-withdrawing, which further delocalizes electron density away from the imine carbon.
Protonation (Hydrochloride Salt) Significantly Increased ElectrophilicityFormation of an iminium ion places a formal positive charge on the nitrogen, greatly enhancing the electron-withdrawing effect and making the imine carbon a much stronger electrophile. youtube.com

Reactivity of the Ester Carbonyl Group

The ester functional group in this compound also possesses an electrophilic carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond. However, the reactivity of the ester carbonyl is generally lower than that of the imine carbon, especially when the imine is protonated.

The lone pair of electrons on the adjacent ether oxygen can be delocalized into the carbonyl group, which slightly reduces the electrophilicity of the carbonyl carbon. Nevertheless, the ester group can still undergo nucleophilic acyl substitution reactions, particularly with strong nucleophiles or under conditions that activate the carbonyl group.

Role of the Hydrochloride Salt in Enhancing Reactivity or Solubility for Reactions

The hydrochloride salt form of ethyl ethoxyiminoacetate plays a crucial dual role in its chemical reactions. Firstly, as mentioned earlier, the protonation of the imine nitrogen to form the iminium salt dramatically increases the electrophilicity of the imine carbon, thereby accelerating the rate of nucleophilic attack. youtube.com

Secondly, the hydrochloride salt form generally enhances the solubility of the compound in polar protic solvents, such as water and alcohols. google.com This is a significant practical advantage in many reaction setups, as it allows for homogeneous reaction conditions, which can lead to faster reaction rates and higher yields compared to heterogeneous systems. The improved solubility facilitates better interaction between the substrate and the reactants.

Detailed Mechanistic Pathways of Key Transformations

The dual electrophilic nature of this compound allows it to participate in a variety of chemical transformations, primarily involving nucleophilic attack at either the imine or the ester carbon.

Nucleophilic Addition Reactions

Nucleophilic addition to the imine double bond is a characteristic reaction of this compound. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and amines, can add to the electrophilic imine carbon.

The general mechanism for nucleophilic addition to the imine involves the attack of the nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate. In the case of the hydrochloride salt, the reaction proceeds via the more reactive iminium ion. The initial adduct is a new ammonium (B1175870) salt, which upon workup, can be neutralized to the corresponding amine.

Table 2: Representative Nucleophilic Addition Reactions

NucleophileProduct TypeGeneral Reaction Scheme
Grignard Reagent (R-MgX) α-Amino Ester DerivativeR-MgX + [EtOOC-C(=NH₂⁺)-OEt]Cl⁻ → EtOOC-CH(R)-NH₂ + MgXCl
Enolate β-Amino-α-ethoxycarbonyl CompoundR₂C=C(O⁻)R' + [EtOOC-C(=NH₂⁺)-OEt]Cl⁻ → EtOOC-CH(NH₂)-C(R₂)C(=O)R'
Amine (R'-NH₂) Amidine DerivativeR'-NH₂ + [EtOOC-C(=NH₂⁺)-OEt]Cl⁻ → EtOOC-C(=NR')-NH₂ + HCl

Note: The schemes above are generalized and may require specific reaction conditions and workup procedures.

Acid-Catalyzed and Base-Catalyzed Processes

This compound can undergo hydrolysis under both acidic and basic conditions, targeting either the imine or the ester functionality.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the imine function is generally favored. The reaction is initiated by the attack of a water molecule on the highly electrophilic iminium ion. This leads to the formation of a carbinolamine intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) result in the formation of ethyl 2-ethoxy-2-oxoacetate. The ester group can also be hydrolyzed under more forcing acidic conditions, but this process is typically slower than the imine hydrolysis.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the primary reaction is the saponification of the ester group. The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the corresponding carboxylate salt after an acid-base reaction. The imine group is generally more stable to basic conditions than the ester group.

Proposed Transition States and Energetics of Reactions

Detailed computational studies and experimental validations concerning the transition states and energetics of reactions involving this compound are not extensively documented in publicly available scientific literature. While research exists on the mechanistic aspects of related iminoacetate (B1260909) compounds, including DFT calculations on transition state geometries for processes like enzymatic C-C bond cleavage and asymmetric epoxidation, specific energetic data and transition state models for this compound itself remain a subject for future investigation. Such studies are crucial for a deeper understanding of its reaction kinetics, selectivity, and for optimizing reaction conditions.

Cyclization and Annulation Reactions

This compound is a valuable reagent in the construction of nitrogen-containing heterocyclic rings through cyclization and annulation pathways. Its ability to act as a 1,2-dielectrophile precursor makes it particularly useful in condensations with dinucleophilic species.

Condensation with Diamines for Heterocyclic Ring Formation (e.g., Quinoxaline (B1680401), Pyridopyrazine Systems)

Ethyl ethoxyiminoacetate is utilized in the synthesis of fused heterocyclic systems like pteridines through condensation with appropriate diamines. This type of reaction involves the sequential nucleophilic attack of the amine groups onto the electrophilic centers of the iminoacetate moiety, followed by cyclization and elimination of ethanol (B145695) and water to form the aromatic heterocyclic ring.

The general reaction pathway involves the initial condensation of a diamine with ethyl ethoxyiminoacetate. For instance, the reaction with 5,6-diaminouracils can lead to the formation of pteridine (B1203161) derivatives. While specific examples detailing the synthesis of quinoxalines or pyridopyrazines directly from this compound are not prevalent, the reactivity pattern is well-established with analogous reagents. The condensation of o-phenylenediamine (B120857) with related ethoxymethylene compounds is a widely used method for generating benzimidazole (B57391) and quinoxaline scaffolds, suggesting a similar potential for ethyl ethoxyiminoacetate.

Table 1: Representative Condensation Reaction for Heterocycle Synthesis

Reactant 1Reactant 2Product ClassReference
5,6-DiaminouracilsEthyl ethoxyiminoacetatePteridines
o-PhenylenediamineEthoxymethylene CompoundsBenzimidazoles

Note: This table includes a reaction of a closely related compound to illustrate the general reactivity pattern.

Ring-Expansion Reactions (e.g., involving ketene (B1206846) intermediates and aziridines)

The scientific literature does not provide specific examples of this compound participating in ring-expansion reactions, such as those involving ketene intermediates or reactions with aziridines. While the ring expansion of aziridines is a known synthetic strategy for accessing larger N-heterocycles, the use of this compound as a reaction partner in this context has not been reported.

Intramolecular Cyclizations

There is a lack of documented instances of this compound or its immediate derivatives undergoing intramolecular cyclization reactions. Methodologies exist for the intramolecular cyclization of related structures, such as α-imino-oxy acids which can form fused tetralone derivatives via radical pathways, but these have not been extended to ethyl ethoxyiminoacetate.

Cross-Coupling and Functionalization Reactions

Despite the prevalence of cross-coupling and C-H functionalization reactions in modern organic synthesis, specific applications of this compound as a substrate in these transformations are not reported in the surveyed literature. Palladium-catalyzed cross-coupling reactions are widely used for substrates like α-amino ketones and nitroacetates, and C-H functionalization is a powerful tool for modifying complex molecules. However, the application of these powerful synthetic methods to directly functionalize the this compound scaffold has yet to be explored.

Applications in Advanced Organic Synthesis As a Building Block and Reagent

Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient methods for their synthesis is a cornerstone of modern organic chemistry. Ethyl ethoxyiminoacetate hydrochloride has proven to be a valuable tool in the construction of these vital ring systems.

The synthesis of nitrogen-containing heterocycles is a primary area where this compound demonstrates its utility. While specific, detailed research findings on its direct application in the synthesis of pyrroles, pyridines, and pyrimidines are not extensively documented in readily available literature, its chemical structure suggests plausible synthetic routes.

For instance, the synthesis of substituted pyrroles could potentially be achieved through condensation reactions with 1,3-dicarbonyl compounds, where the active methylene (B1212753) group of the dicarbonyl compound would react with the electrophilic carbon of the imino group of this compound. Subsequent cyclization and aromatization would yield the pyrrole (B145914) ring.

In the realm of pyridine (B92270) synthesis, multicomponent reactions are a powerful strategy. It is conceivable that this compound could participate in reactions with enamines and other suitable partners to construct the pyridine core. The Hantzsch pyridine synthesis, a classic method, involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source. google.com While not a direct analogue, the reactivity of this compound suggests its potential adaptation in similar multicomponent strategies.

The construction of the pyrimidine (B1678525) nucleus often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. This compound, possessing an iminoester functionality, could theoretically serve as a synthon in such reactions, providing key atoms for the formation of the pyrimidine ring. Research into the condensation of fluorinated 1,3-dicarbonyl compounds with formaldehyde (B43269) and l-amino acid ester hydrochlorides has led to the formation of hexahydropyrimidines, showcasing the potential for similar building blocks in pyrimidine synthesis. researchgate.net

The synthesis of polycyclic and fused-ring systems presents a greater synthetic challenge due to the need to control regioselectivity and stereoselectivity. Cascade reactions, which form multiple bonds in a single operation, are an elegant approach to constructing such complex architectures. arkat-usa.org The reactivity of this compound makes it a potential candidate for participating in these intricate reaction sequences.

By acting as an electrophile, it could engage in intramolecular cyclizations with appropriately positioned nucleophiles within a larger molecule, leading to the formation of fused heterocyclic systems. The development of base-mediated cascade reactions to access complex polycyclic systems highlights the power of such strategies in modern synthesis. nih.gov While direct examples involving this compound are not prevalent, its functional groups are amenable to the types of transformations seen in these cascade processes.

Role in Amino Acid and Peptide Chemistry

Amino acids and peptides are fundamental to life and are also crucial components of many therapeutic agents. The synthesis of both natural and unnatural amino acids and their incorporation into peptides is a significant area of chemical research.

This compound can be envisioned as a reagent for the modification of amino acids. The N-acylation of amino acids is a common transformation, and while typically performed with acyl chlorides or anhydrides, the reactivity of the iminoester in this compound suggests its potential as an acylating agent under specific conditions. google.comnih.gov This could provide a pathway to novel amino acid derivatives with unique properties.

The synthesis of amino acid derivatives is crucial for creating building blocks for solid-phase peptide synthesis and for developing new pharmaceuticals. google.com The versatility of reagents used in these syntheses is paramount.

Non-proteinogenic amino acids, those not found in the genetic code, are of great interest for their potential to create peptides and proteins with novel functions and enhanced stability. The synthesis of these unnatural amino acids often requires creative and flexible synthetic methods. This compound, with its combination of functional groups, could serve as a valuable starting material or intermediate in the multi-step synthesis of complex non-proteinogenic amino acids. The synthesis of amino acids from precursors like ethyl acetamidomalonate demonstrates the general strategies employed in this field. nih.gov

Utilization in Precursor Chemistry for Downstream Syntheses

A precursor in chemistry is a compound that participates in a chemical reaction that produces another compound. nih.govrsc.org this compound, due to its inherent reactivity, is well-suited to act as a precursor for a variety of more complex molecules. Its ability to introduce a nitrogen-containing two-carbon unit makes it a valuable synthon in the construction of larger, more elaborate chemical structures.

This is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the efficient and modular assembly of molecular frameworks is critical. The functional groups of this compound allow for its incorporation into a synthetic sequence at an early stage, with subsequent transformations leading to the final target molecule.

Below is a table summarizing the potential applications of this compound in organic synthesis based on its chemical properties.

Application Area Specific Transformation Potential Product Class
Heterocyclic Synthesis Condensation with 1,3-dicarbonylsSubstituted Pyrroles
Multicomponent reactionsSubstituted Pyridines
Cyclocondensation reactionsSubstituted Pyrimidines
Cascade reactionsPolycyclic and Fused Heterocycles
Amino Acid Chemistry N-acylation of amino acidsAmino Acid Derivatives
As a building blockNon-Proteinogenic Amino Acids
Precursor Chemistry Introduction of a C2N unitPharmaceutical Intermediates
Agrochemical Intermediates

Development of Novel Organic Reagents and Catalysts

The application of this compound as a foundational structure for the development of entirely new classes of organic reagents or catalysts is not widely documented in the available scientific literature. Its primary role remains that of a building block or intermediate, where it is incorporated into a larger target molecule rather than being the basis for a new standalone reagent.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful methodology used to accelerate drug discovery and materials development by rapidly synthesizing and screening large numbers of compounds, known as libraries. The efficiency of this approach relies on the use of versatile and reliable building blocks.

Parallel synthesis is a core technique in combinatorial chemistry that enables the simultaneous creation of a large set of individual compounds in a systematic fashion, often using automated or semi-automated systems. This approach is instrumental in exploring structure-activity relationships (SAR) by quickly generating numerous analogs of a lead compound.

While specific library examples detailing the use of this compound are not prominently featured in the searched literature, its characteristics as a versatile and reactive building block make it an ideal candidate for such synthetic platforms. Its ability to reliably undergo transformations to form diverse heterocyclic structures is highly suitable for the high-throughput nature of parallel synthesis, allowing for the rapid generation of compound libraries for screening in pharmaceutical and agrochemical research.

DNA-Encoded Library (DEL) technology involves the synthesis of vast collections of chemical compounds, where each molecule is attached to a unique DNA tag that acts as an identifiable barcode. This technology allows for the screening of billions of compounds against a biological target simultaneously. The chemical reactions used in DEL synthesis must be compatible with the DNA tag, which requires mild, often aqueous, reaction conditions.

The use of this compound in DNA-encoded library synthesis is not documented in the reviewed scientific literature. This suggests that its reaction conditions may not be broadly compatible with the sensitive nature of DNA, or that other building blocks are preferred for this specific high-throughput screening technology.

Spectroscopic and Structural Characterization in Reaction Analysis

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and connectivity. researchgate.net While 1D NMR (¹H and ¹³C) offers initial structural data, advanced techniques like 2D-NMR are indispensable for unambiguously assigning signals and understanding complex molecular frameworks.

Two-dimensional NMR experiments provide correlation maps that reveal relationships between different nuclei within the molecule. slideshare.net For Ethyl ethoxyiminoacetate hydrochloride, the following 2D-NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. slideshare.net It would be used to confirm the connectivity within the two ethyl groups by showing correlations between the methyl (CH₃) and methylene (B1212753) (CH₂) protons in each chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). slideshare.netyoutube.com It allows for the definitive assignment of each carbon atom to its attached proton(s), such as linking the ethyl protons to their respective carbons.

Solid-State NMR (ssNMR) offers a valuable method for characterizing this compound in its solid, crystalline form. This technique is particularly useful for studying materials that are insoluble or unstable in solution. ethz.ch By analyzing the compound in the solid state, ssNMR can provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety, which are dictated by the crystal packing. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Ethyl Ester
-O-CH₂-CH₃~1.3~14Methyl group protons and carbon.
-O-CH₂-CH₃~4.3~62Methylene group protons and carbon, deshielded by oxygen.
>C=O-~165Carbonyl carbon, highly deshielded.
Ethoxyimino
-O-CH₂-CH₃~1.4~15Methyl group protons and carbon.
-O-CH₂-CH₃~4.5~65Methylene group protons and carbon, deshielded by the imino group.
>C=N-~155Imino carbon.
Amine Salt
=N-H~10-12-Acidic proton of the hydrochloride salt, often broad.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Product and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound. The calculated exact mass of the molecular ion [C₆H₁₁NO₃] is 145.0739, and as the hydrochloride salt, the protonated molecule [C₆H₁₂NO₃]⁺ would have a theoretical m/z of 146.0817. PubChem lists the monoisotopic mass of the parent compound as 181.0505709 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the molecular ion) to generate a fragmentation spectrum. rsc.org This spectrum provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the molecular ion ([M]⁺) would be expected to undergo fragmentation through characteristic pathways, such as the loss of neutral fragments.

Table 2: Hypothetical MS/MS Fragmentation of this compound (m/z 181)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
181.05136.0445.01 (•OC₂H₅)[M - OC₂H₅]⁺
181.05108.0573.00 (•COOC₂H₅)[M - COOC₂H₅]⁺
181.0588.0593.00 (C₄H₇NO)[M - C₄H₇NO]⁺
136.04108.0527.99 (C₂H₄)[M - OC₂H₅ - C₂H₄]⁺

Note: Fragmentation patterns are predictive and based on common fragmentation rules for esters and imines, drawing parallels from the fragmentation of similar structures like ethyl ethanoate. docbrown.info

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. youtube.com These methods are invaluable for monitoring the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks. researchgate.netyoutube.com

For this compound, key vibrational modes can be used for its identification:

C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. docbrown.info

C=N Stretch: The imine double bond will show a medium-intensity absorption around 1640-1690 cm⁻¹.

N-H Bends: The N-H bond of the hydrochloride salt will produce bending vibrations, often seen in the 1500-1650 cm⁻¹ region.

C-O Stretches: The two C-O single bonds of the ester and ethoxy groups will have strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. docbrown.infomdpi.com

C-H Stretches: Absorptions from the C-H bonds of the ethyl groups will be observed just below 3000 cm⁻¹. docbrown.info

Monitoring a reaction that forms this compound would involve tracking the appearance of the characteristic C=O and C=N stretching bands. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupBondTechniqueExpected Wavenumber (cm⁻¹)Intensity
AlkylC-H stretchIR, Raman2850-2975Strong (IR)
CarbonylC=O stretchIR, Raman1735-1750Strong (IR)
ImineC=N stretchIR, Raman1640-1690Medium (IR)
Amine SaltN-H bendIR1500-1650Medium (IR)
Ester/EtherC-O stretchIR1000-1300Strong (IR)

Data compiled from general spectroscopy principles and data for related compounds. docbrown.infonih.gov

X-ray Crystallography of Key Intermediates or Derivatives for Stereochemical Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, offering an unambiguous elucidation of the molecule's stereochemistry.

While a published crystal structure for this compound was not identified in the search, the analysis of a structurally similar compound, Glycine ethyl ester hydrochloride, demonstrates the power of this technique. nih.gov The crystallographic data obtained for such a compound reveals the precise spatial arrangement of all atoms in the crystal lattice, including the conformation of the ethyl group and the hydrogen bonding network involving the hydrochloride ion. nih.gov If single crystals of this compound were obtained, this method could definitively resolve its E/Z isomeric configuration at the C=N bond.

Table 4: Crystallographic Data for the Analogous Compound Glycine Ethyl Ester Hydrochloride

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 8.965
b (Å) 12.543
c (Å) 5.972
α (°) 90.00
β (°) 103.630
γ (°) 90.00
Z 4
Residual Factor 0.0338

Data sourced from the Crystallography Open Database via PubChem for Glycine ethyl ester hydrochloride. nih.gov

Computational and Theoretical Studies of Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its stability, properties, and chemical reactivity. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can elucidate intramolecular interactions, charge distribution, and the stability of a molecule. For instance, Natural Bond Orbital (NBO) analysis, often performed with DFT, can reveal details about charge transfer, rehybridization, and electron density delocalization.

Molecular Electrostatic Potential Surface (MEPS) maps, another output of DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, thereby offering insights into the molecule's reactivity. While detailed DFT studies on Ethyl ethoxyiminoacetate hydrochloride are not prevalent, the application of DFT to similar molecules demonstrates its utility in correlating theoretical parameters with experimental data and understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net FMO analysis is instrumental in understanding reaction mechanisms, such as in cycloadditions and other pericyclic reactions. wikipedia.org A specific FMO analysis for this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO to predict its behavior in chemical reactions.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Orbital Description Role in Reactivity
HOMO Highest Occupied Molecular Orbital Electron-donating capacity (Nucleophilicity)
LUMO Lowest Unoccupied Molecular Orbital Electron-accepting capacity (Electrophilicity)

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion, MD simulations can model the behavior of molecules in different environments, such as in aqueous solutions. nih.gov This technique is particularly valuable for understanding how solvent molecules arrange around a solute and for analyzing intermolecular interactions like hydrogen bonding. nih.gov

For a compound like this compound, MD simulations could provide detailed insights into its solvation structure, the dynamics of its interactions with water or other solvents, and how these interactions influence its conformational preferences and reactivity. Coarse-grained MD models can even simulate larger systems like nanoparticles to understand the assembly of molecules. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This process involves locating and characterizing the transition state—the highest energy structure along the reaction coordinate—which is critical for determining the reaction's activation energy and rate.

Methods such as Car-Parrinello molecular dynamics can simulate the elementary steps of a reaction, including bond breaking and formation. mdpi.com For processes involving this compound, such as its synthesis or subsequent reactions, pathway modeling could be used to elucidate the step-by-step mechanism, identify key intermediates, and understand factors controlling the reaction kinetics and product distribution. mdpi.commdpi.comresearchgate.net

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. youtube.com Computational methods can be used to calculate the relative energies of different conformers (e.g., staggered vs. eclipsed) to predict the most stable, lowest-energy structure.

For a flexible molecule like this compound, identifying the preferred conformation is essential as it can significantly impact its physical properties and biological activity. By constructing Newman projections and calculating rotational energy barriers, theoretical studies can predict the dominant conformation in the gas phase or in solution, which is crucial for understanding its stereochemistry and how it interacts with other molecules.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. conicet.gov.ar

NMR Spectroscopy: Methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net Comparing these predicted shifts with experimental spectra helps in the assignment of signals and the verification of the proposed structure. nih.govnih.govgithub.ioresearchgate.net

Vibrational Spectroscopy: DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.netconicet.gov.ar The calculated frequencies are often scaled to better match experimental values. This analysis helps in assigning specific vibrational modes to observed spectral bands. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Using Chiral Derivatives

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, particularly for producing enantiomerically pure compounds for pharmaceutical and biological applications. wikipedia.orgnumberanalytics.com Future research will likely focus on creating chiral variants of ethyl ethoxyiminoacetate to control the stereochemical outcome of its reactions.

One promising approach is the use of chiral auxiliaries . numberanalytics.comnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, in this case, the iminoacetate (B1260909). wikipedia.org This auxiliary directs the stereoselectivity of subsequent reactions, such as alkylations or aldol (B89426) additions, before being removed to yield the enantiomerically enriched product. numberanalytics.comsigmaaldrich.com Well-known auxiliaries like Evans oxazolidinones or pseudoephedrine could be incorporated into the ethoxyiminoacetate structure, or novel auxiliaries could be designed specifically for this reagent. wikipedia.orgnumberanalytics.com For instance, reacting ethyl ethoxyiminoacetate with a chiral alcohol instead of ethanol (B145695) would generate a chiral iminoacetate derivative, poised for diastereoselective transformations.

Another key area is the development of catalytic enantioselective reactions . This involves using a chiral catalyst to control the stereochemistry of reactions involving the achiral ethyl ethoxyiminoacetate hydrochloride. Research has already shown success with catalytic, asymmetric alkylation of α-imino esters using chiral transition metal-phosphine complexes, achieving high enantioselectivity (up to 99% enantiomeric excess). acs.orgnih.govcapes.gov.br Future work could adapt these catalytic systems, which often employ metals like copper or palladium with chiral ligands (e.g., BINAP), to reactions involving this compound for the synthesis of non-natural α-amino acid derivatives. acs.orgrsc.org

The table below summarizes potential strategies for the asymmetric synthesis involving iminoacetates.

Strategy Description Potential Application with this compound Key Research Focus
Chiral Auxiliaries A chiral molecule is temporarily attached to the iminoacetate to direct the stereochemistry of a reaction. numberanalytics.comnumberanalytics.comSynthesis of enantiomerically pure α-substituted amino acids via diastereoselective alkylation.Design and screening of new auxiliaries compatible with the iminoacetate functionality.
Chiral Catalysis A small amount of a chiral catalyst is used to induce enantioselectivity in a reaction. acs.orgrsc.orgEnantioselective alkylation, reduction, or cycloaddition reactions to form chiral amines and amino acids.Development of novel chiral Lewis acids or transition metal complexes for iminoacetate activation.
Chiral Reagents A stoichiometric chiral reagent is used to deliver a group in a stereoselective manner. youtube.comStereoselective reduction of the imine functionality using chiral reducing agents.Exploration of chiral boranes or aluminum hydrides for the reduction of the C=N bond.

Integration into Continuous Flow Chemistry and Microfluidic Platforms

Traditional batch synthesis methods are being increasingly replaced by continuous flow processes, which offer significant advantages in terms of safety, scalability, efficiency, and process control. rsc.orgchemistryviews.org Microfluidic reactors, a key technology in flow chemistry, provide high surface-area-to-volume ratios, leading to enhanced heat and mass transfer, which can significantly accelerate reactions and improve yields. nih.govelveflow.comufluidix.com

The integration of this compound chemistry into continuous flow systems represents a major avenue for future research. This could involve the continuous production of the compound itself or its use as a reactant in a multi-step flow synthesis. For example, a flow process for synthesizing β-amino acid esters via a Michael addition has been successfully developed using a packed-bed enzyme reactor. mdpi.com Similar setups could be designed for reactions of ethyl ethoxyiminoacetate, such as its amination or its reaction with nucleophiles to generate libraries of compounds. A continuous process for producing fluorinated α-amino acids has been demonstrated to be advantageous for large-scale production without the need for intermediate purification. chemistryviews.org

Microfluidic platforms offer even more precise control over reaction conditions. nih.govnih.gov These "lab-on-a-chip" systems can be used for high-throughput screening of reaction conditions, catalysts, and substrates on a very small scale, drastically reducing waste and development time. ufluidix.com Future research could see the development of integrated microfluidic chips for the synthesis and subsequent functionalization of this compound, potentially including in-line analysis and purification steps. nih.gov

Platform Advantages Potential Application for this compound
Continuous Flow Reactors Enhanced safety, scalability, better temperature control, and higher productivity. rsc.orgLarge-scale, safe production of ethyl ethoxyiminoacetate and its derivatives; multi-step synthesis of complex molecules. chemistryviews.orggoogle.com
Microfluidic Chips Low reagent consumption, rapid screening, precise control over reaction parameters, and integration of multiple steps. nih.govelveflow.comHigh-throughput optimization of reaction conditions (catalysts, solvents, temperature) for novel transformations.
Immobilized Enzyme Microreactors (μ-IMERs) Enzyme reusability, shorter reaction times, and suitability for handling small sample volumes. nih.govEnantioselective transformations using immobilized enzymes (e.g., imine reductases) in a continuous flow setup.

Rational Design of Next-Generation Iminoacetate Reagents

The principle of rational design, which combines computational modeling with synthetic chemistry, offers a powerful approach to creating new reagents with tailored properties. nih.govmdpi.com Applying this to iminoacetate chemistry could lead to the development of next-generation reagents with enhanced reactivity, selectivity, or stability.

Computational studies , using methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of ethyl ethoxyiminoacetate and its derivatives. rsc.orgnih.govmdpi.com By modeling reaction pathways and transition states, researchers can predict how modifications to the reagent's structure—such as changing the ester or ethoxy group—will influence its behavior in chemical reactions. mdpi.com This predictive power can guide the synthesis of new iminoacetate reagents designed for specific applications, for example, to favor a particular reaction pathway or to enhance stereoselectivity in catalytic reactions.

Semi-rational design can also be applied, particularly in the context of biocatalysis. For instance, the structure-guided design of imine reductase enzymes has been used to improve stereoselectivity in the synthesis of chiral amines. rsc.org A similar approach could be used to engineer enzymes that act specifically on this compound, enabling highly selective biocatalytic transformations. This synergy between computational prediction and experimental validation will accelerate the discovery of novel and more effective iminoacetate-based synthetic tools. wustl.edu

Development of Novel Transformations through Catalytic Innovation

Catalysis is at the heart of modern synthetic chemistry, and the development of new catalytic methods continually opens doors to novel chemical transformations. For this compound, future research will undoubtedly explore new catalytic systems to expand its synthetic utility beyond its current applications.

Palladium-catalyzed reactions are a particularly fertile ground for innovation. While amination reactions are known, other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, could potentially be adapted for iminoacetates, although this is a challenging area. free.frnih.govchemrxiv.org More promisingly, recent advances in excited-state palladium catalysis, which operate under visible-light irradiation, could enable previously inaccessible reductive alkylations of the imine functionality. nih.gov

Furthermore, the development of catalysts for novel cycloaddition or C-H activation reactions involving iminoacetates is an exciting prospect. Rhodium catalysts have been shown to be effective in the stereoselective alkylation of α,β-unsaturated imines via C-H activation, a strategy that could be adapted to functionalize the backbone of iminoacetate derivatives. nih.govnih.govscilit.com The discovery of new chiral catalysts could also enable highly enantioselective versions of these transformations. rsc.orgnih.gov

Catalytic Approach Description Potential New Transformation for Iminoacetates
Palladium Catalysis Utilizes palladium complexes to facilitate a wide range of cross-coupling and amination reactions. nih.govVisible-light-induced reductive alkylation of the imine; development of novel cross-coupling protocols. nih.govresearchgate.net
Rhodium Catalysis Employs rhodium complexes, often for C-H activation or cyclopropanation reactions. nih.govDirected C-H functionalization at positions adjacent to the iminoacetate core. nih.gov
Chiral Organocatalysis Uses small, chiral organic molecules to catalyze enantioselective reactions.Enantioselective additions to the imine, such as Mannich-type or aza-Henry reactions. researchgate.net
Biocatalysis Leverages enzymes to perform highly selective chemical transformations. rsc.orgHighly enantioselective reduction of the imine to a chiral amine using engineered imine reductases.

Cross-Disciplinary Research with Chemical Biology (focused on synthesis of research tools)

The interface between chemistry and biology is a vibrant area of research, where synthetic molecules are used as tools to probe and manipulate biological systems. This compound, as a precursor to amino acids, is ideally positioned to contribute to this field.

A key application lies in the synthesis of non-canonical amino acids (ncAAs) . nih.govnih.gov These are amino acids that are not one of the 20 proteinogenic amino acids and can be used to introduce unique functionalities into peptides and proteins. By using ethyl ethoxyiminoacetate as a scaffold, researchers can synthesize a wide variety of ncAAs with custom side chains. These ncAAs can then be incorporated into proteins to act as fluorescent probes, photo-crosslinkers, or to introduce post-translational modifications, providing powerful tools for studying protein function. researchgate.net

Furthermore, this compound can serve as a building block for the synthesis of other chemical biology tools , such as enzyme inhibitors or molecular imaging probes. nih.gov For example, by attaching a fluorophore or a positron-emitting radionuclide to a molecule derived from the iminoacetate, researchers could create probes for in vivo imaging techniques like PET (Positron Emission Tomography). The versatility of the iminoacetate functionality allows for the straightforward introduction of various chemical moieties required for biological activity and detection.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing ethyl ethoxyiminoacetate hydrochloride, and how are critical peaks interpreted?

  • Methodological Answer : this compound (CAS 55149-83-2) is typically characterized using ¹H NMR to confirm its structure. For example, analogous compounds like ethyl 2-((2-(2-methoxyethoxy)ethyl)amino)acetic acid hydrochloride show distinct proton environments in NMR spectra, such as imino (NH) and ethoxy (CH₃CH₂O) resonances . HPLC (≥95% purity) is used to verify purity, with retention times compared against standards . In mass spectrometry, the molecular ion peak should align with the theoretical molecular weight (181.617 g/mol), accounting for the hydrochloride salt .

Q. What are the optimal storage conditions for this compound to prevent degradation, and what analytical approaches detect decomposition products?

  • Methodological Answer : The compound must be stored under an inert atmosphere at -20°C to minimize hydrolysis or oxidation . Degradation can be monitored via TLC or HPLC by observing new peaks corresponding to byproducts like ethoxyiminoacetic acid or ethyl acetate. For instance, improper storage may lead to detectable changes in NMR spectra, such as broadening or shifting of ethoxy group signals .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry analysis of this compound?

  • Methodological Answer : Discrepancies often arise from salt adducts (e.g., [M+H]⁺ or [M+Na]⁺) or partial decomposition. Calibration with standards (e.g., sodium trifluoroacetate) and high-resolution MS (HRMS) can resolve ambiguities . If the observed mass deviates by ~36 Da (HCl loss), confirm the integrity of the hydrochloride salt via elemental analysis or ion chromatography .

Q. In mechanistic studies, what role does the ethoxyimino group play in the reactivity of this compound under acidic versus basic conditions?

  • Methodological Answer : The ethoxyimino group (CH₃CH₂O-N=C) acts as a protecting group for carbonyl functionalities. Under acidic conditions, it may hydrolyze to regenerate the ketone, while in basic conditions, it can participate in nucleophilic reactions (e.g., with amines). Reactivity can be tracked via pH-dependent kinetic studies using UV-Vis or NMR to monitor intermediate formation . For example, competing hydrolysis pathways in aqueous buffers can be quantified by measuring acetate release via titration .

Q. What experimental strategies mitigate side reactions when using this compound in peptide coupling reactions?

  • Methodological Answer : The compound’s hydrochloride salt may introduce acidity, promoting undesired protonation of nucleophiles. To suppress this, use buffered conditions (e.g., HEPES at pH 7-8) or replace the hydrochloride with a milder counterion (e.g., acetate). Alternatively, activate the ester with coupling agents like Oxyma Pure to enhance efficiency while minimizing racemization . Monitor reaction progress via HPLC-MS to detect premature hydrolysis or byproducts .

Data Contradiction Analysis

Q. How should researchers resolve conflicting purity results from HPLC and NMR for this compound?

  • Methodological Answer : Discrepancies may stem from HPLC’s sensitivity to non-UV-active impurities (e.g., inorganic salts) versus NMR’s inability to detect low-concentration contaminants. Cross-validate using ion chromatography (for chloride content) and elemental analysis (C, H, N, Cl). For example, a purity of 95% by HPLC but 90% by elemental analysis suggests residual solvents or moisture, requiring Karl Fischer titration or TGA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.